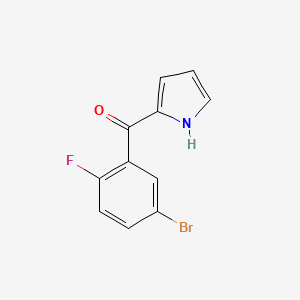

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Descripción

BenchChem offers high-quality Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5-bromo-2-fluorophenyl)-(1H-pyrrol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-7-3-4-9(13)8(6-7)11(15)10-2-1-5-14-10/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEPUSFVQXAIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Chemical Properties and Stability of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, stability, and reactivity of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone, a heterocyclic ketone of significant interest to the pharmaceutical and materials science sectors. The presence of a pyrrole ring, a fluorinated aromatic system, and a reactive bromine handle makes this molecule a versatile scaffold for drug discovery and a valuable intermediate in chemical synthesis. This document synthesizes available data on analogous structures and established chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals. We delve into its physicochemical characteristics, present a detailed stability profile under various stress conditions, and outline robust experimental protocols for its evaluation.

Introduction and Molecular Overview

(5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone belongs to a class of diaryl ketones featuring a unique combination of functional moieties. The core structure consists of a pyrrole ring linked via a ketone bridge to a 5-bromo-2-fluorophenyl group. This specific arrangement of atoms imparts a distinct electronic and steric profile, making it a compound of interest for medicinal chemistry.

Nitrogen-containing heterocycles, particularly the pyrrole scaffold, are key structural motifs in a vast number of drugs and biologically active molecules, known for activities ranging from anti-inflammatory to anticancer.[1][2] The inclusion of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Furthermore, the bromo-substituent serves as a crucial synthetic handle for derivatization, enabling the exploration of chemical space through cross-coupling reactions.[5]

This guide serves to elucidate the foundational chemical nature of this compound, providing a basis for its effective use in research and development.

Caption: A comprehensive workflow for assessing the chemical stability of the target compound.

Thermal Stability

The molecule is expected to possess good thermal stability, a property enhanced by its aromatic nature. However, high temperatures can induce decomposition. Pyrrole-containing compounds can have decomposition temperatures well above 200°C. [6][7]Thermogravimetric Analysis (TGA) is the standard method to determine the onset of thermal decomposition, providing critical data for handling during synthesis and formulation processes that may involve heating.

Hydrolytic Stability

The ketone functional group is the primary site susceptible to hydrolysis, although it is generally stable under neutral conditions. In strongly acidic or basic media, cleavage of the C-C(O) bond could occur over time, but this is not typically a rapid process for diaryl ketones. The electron-withdrawing nature of the fluoro- and bromo-substituents may slightly increase the electrophilicity of the carbonyl carbon, potentially influencing its susceptibility to nucleophilic attack by water or hydroxide ions. [8]Forced degradation studies across a pH range (e.g., pH 2, 7, 9) are essential to quantify this liability.

Photostability

Aromatic ketones are known chromophores that can absorb UV radiation, potentially leading to photodegradation. The conjugated system spanning the pyrrole and phenyl rings suggests a susceptibility to degradation upon exposure to light. Photostability testing, following ICH Q1B guidelines, is crucial to determine if the compound requires protection from light during storage and handling.

Oxidative Stability

The pyrrole ring is generally more susceptible to oxidation than the phenyl ring. Exposure to oxidative agents (e.g., hydrogen peroxide, atmospheric oxygen over long periods) could lead to ring-opening or polymerization, resulting in discoloration and the formation of impurities.

Reactivity and Synthetic Considerations

The molecule's distinct functional groups offer multiple avenues for chemical modification, making it a valuable synthetic intermediate.

Caption: Key reactive sites on the (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone molecule.

-

Pyrrole Ring: The N-H proton is weakly acidic and can be deprotonated with a suitable base for N-alkylation or N-arylation. The ring itself is electron-rich and susceptible to electrophilic substitution, although the acyl group is deactivating.

-

Bromo-Fluorophenyl Ring: The carbon-bromine bond is the most synthetically versatile site. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of new functional groups. This is a cornerstone of modern medicinal chemistry for generating libraries of analogs.

-

Ketone Carbonyl: The carbonyl group can be reduced to a secondary alcohol or undergo various nucleophilic addition reactions.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality for each step is explained to provide a deeper understanding beyond simple instruction.

Protocol 5.1: Determination of Thermal Stability by TGA

-

Objective: To determine the temperature at which the compound begins to degrade.

-

Rationale: TGA measures mass loss as a function of temperature. A sharp decrease in mass indicates decomposition. This data is vital for defining maximum processing temperatures.

-

Methodology:

-

Instrument Setup: Calibrate the TGA instrument using appropriate standards for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or aluminum TGA pan.

-

Analysis Conditions:

-

Place the pan in the TGA furnace.

-

Purge with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent thermo-oxidative degradation.

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss (T_d5%) occurs.

-

Protocol 5.2: Forced Degradation Study (ICH Q1B)

-

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

-

Rationale: Subjecting the compound to stress conditions that are harsher than standard storage conditions accelerates degradation, allowing for rapid identification of likely degradants. An HPLC method that can separate the parent compound from all major degradants is considered "stability-indicating."

-

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

-

Photostability: Expose the solid compound and a solution (~0.1 mg/mL in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples.

-

Analyze all samples (including unstressed controls) by a reverse-phase HPLC method with UV detection (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid).

-

-

Data Evaluation:

-

Calculate the percentage of degradation in each condition.

-

Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with degradants.

-

Use LC-MS to identify the mass of major degradation products to propose degradation pathways.

-

-

Handling, Storage, and Safety

-

Safety: Based on analogous compounds, (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone should be handled with standard laboratory precautions. [9]It may cause skin and eye irritation. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: Based on the stability profile, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent hydrolytic, oxidative, and photolytic degradation. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended. [9]

Conclusion

(5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone is a molecule with significant potential, underpinned by its unique structural features. Its physicochemical properties suggest it is a lipophilic, solid compound amenable to standard organic chemistry techniques. The stability profile indicates a robust molecule under typical conditions but highlights potential liabilities to light, strong oxidizers, and extreme pH, which must be managed during its lifecycle. Its rich reactivity, particularly at the bromine position, makes it an exceptionally valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science. The protocols and insights provided in this guide offer a solid framework for the effective and safe utilization of this promising chemical entity.

References

-

PubChem. (5-Bromo-2-fluorophenyl)(phenyl)methanone. National Center for Biotechnology Information. [Link]

-

PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Siddiqui, Z. N., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis. [Link]

-

MDPI. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules. [Link]

-

ResearchGate. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

-

MDPI. (2025). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Polymers. [Link]

-

Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E. [Link]

-

NextSDS. (5-BROMO-PYRIDIN-2-YL)-PHENYL-METHANONE — Chemical Substance Information. [Link]

-

NextSDS. (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone. [Link]

-

Nikolova, P., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]

-

PubMed. (2016). Bromo-Substituted Diketopyrrolopyrrole Derivative with Specific Targeting and High Efficiency for Photodynamic Therapy. ACS Applied Materials & Interfaces. [Link]

-

Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. [Link]

-

MDPI. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

-

ResearchGate. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. [Link]

-

ACS Publications. (2006). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. [Link]

-

Wiley Online Library. (2019). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Angewandte Chemie. [Link]

-

Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. [Link]

-

ACS Publications. (2019). Naphthalimide Aryl Sulfide Derivative Norrish Type I Photoinitiators with Excellent Stability to Sunlight under Near-UV LED. Macromolecules. [Link]

-

SciSpace. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H- pyrrole Derivatives. [Link]

-

Chinese Journal of Natural Medicines. (2024). Progress in approved drugs from natural product resources. [Link]

-

Nature. (2020). Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. Nature Communications. [Link]

-

ScienceDirect. (1987). Aliphatic ketones are acetylcholinesterase inhibitors but not transition state analogs. Bioorganic Chemistry. [Link]

-

ResearchGate. (2025). Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. [Link]

-

SpectraBase. 1-(5-Bromo-2-fluorophenyl)piperidin-2-one. John Wiley & Sons, Inc. [Link]

-

ResearchGate. (2020). Chemical and Thermal Stability of Novel Phenyl-BODIPY Symmetric Dimer Thin Films. [Link]

-

ResearchGate. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]

-

PubMed. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules. [Link]

-

PubMed. (2025). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances. [Link]

-

MDPI. (2022). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. Polymers. [Link]

Sources

- 1. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bromo-Substituted Diketopyrrolopyrrole Derivative with Specific Targeting and High Efficiency for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1 [sigmaaldrich.com]

An In-Depth Technical Guide to the Crystallographic Structure Analysis of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide (CAS 552331-21-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solid-State Characterization in Modern Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical hurdles is the comprehensive understanding of the active pharmaceutical ingredient (API) in its solid state. The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1] Consequently, a thorough crystallographic analysis is not merely a regulatory requirement but a cornerstone of rational drug design and development.[2] This guide provides a detailed, experience-driven framework for the crystallographic structure analysis of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide, a molecule with structural motifs suggestive of potential pharmacological activity.

Part 1: Molecular Blueprint and Crystallization Propensity

Structural Features of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide

A cursory examination of the molecular structure of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide reveals several key features that will likely influence its crystallization behavior and ultimate crystal packing:

-

Hydrogen Bond Donors and Acceptors: The secondary amide (N-H) is a potent hydrogen bond donor. The amide carbonyl (C=O), the benzophenone carbonyl (C=O), the ether oxygen, and the tertiary amine nitrogen are all potential hydrogen bond acceptors. This rich array of hydrogen bonding functionalities suggests a high probability of forming robust, well-defined crystal lattices.

-

Aromatic Systems: The two phenyl rings provide opportunities for π-π stacking interactions, which can further stabilize the crystal structure.

-

Conformational Flexibility: The diethylaminoethyl and ethoxy acetamide linkers introduce significant conformational flexibility. This can lead to multiple low-energy conformations, potentially resulting in polymorphism—the existence of multiple crystal forms with different arrangements of the same molecule.[1]

The Significance of Polymorphism

Different polymorphs of an API can exhibit markedly different physical properties, which can have profound implications for its therapeutic efficacy and safety.[1] For instance, a more soluble polymorphic form may lead to higher bioavailability, while a more stable form is crucial for ensuring a long shelf-life and consistent product quality. Therefore, a comprehensive crystallographic analysis must include a thorough screening for potential polymorphs.[3]

Part 2: A Strategic Approach to Crystallographic Analysis

The following sections outline a systematic workflow for the crystallographic characterization of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide.

Synthesis and Purification: The Foundation of Quality Crystals

High-quality single crystals, the gold standard for structure determination, can only be grown from highly pure material. A plausible synthetic route for N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide involves the acylation of 4-aminobenzophenone.[4]

Illustrative Synthetic Pathway:

Caption: A potential two-step synthesis of the target compound.

Protocol for Purification:

-

Initial Purification: The crude product should be purified by column chromatography on silica gel.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Purity Assessment: The purity of the final compound should be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to be >99.5% before proceeding to crystallization screening.

Crystallization Screening: The Quest for Single Crystals

A systematic crystallization screen is essential to identify conditions that yield diffraction-quality single crystals.

Experimental Protocol:

-

Prepare a stock solution of the purified compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Aliquot the stock solution into multiple small vials.

-

Add a variety of anti-solvents with different polarities to each vial.

-

Allow the vials to stand undisturbed at different temperatures (e.g., room temperature, 4°C).

-

Monitor the vials regularly for crystal growth.

Table 1: Illustrative Crystallization Screening Conditions

| Trial | Solvent System (v/v) | Temperature (°C) | Method | Result |

| 1 | Dichloromethane/Hexane | 25 | Slow Evaporation | Amorphous precipitate |

| 2 | Acetone/Water | 4 | Slow Cooling | Microcrystalline powder |

| 3 | Ethanol/Water | 25 | Vapor Diffusion | Small needles |

| 4 | Isopropanol | 4 | Slow Evaporation | Diffraction-quality prisms |

| 5 | Acetonitrile | 25 | Slow Evaporation | Oily residue |

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Atomic Arrangement

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles.[5][6]

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays.[5] The diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

-

Structure Refinement: The initial structural model is refined to improve the agreement between the observed and calculated diffraction data.

Table 2: Hypothetical Crystallographic Data for N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide

| Parameter | Value |

| Chemical formula | C23H30N2O3 |

| Formula weight | 382.50 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.54, 15.23, 13.87 |

| β (°) | 98.5 |

| V (ų) | 2201.5 |

| Z | 4 |

| ρ (calculated) (g/cm³) | 1.154 |

| R-factor | 0.045 |

Powder X-ray Diffraction (PXRD): A Versatile Tool for Solid-State Analysis

PXRD is an essential technique for the characterization of polycrystalline materials.[7][8] It is particularly useful for:

-

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification.[8]

-

Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms.

-

Polymorph Screening: By comparing the PXRD patterns of samples obtained from different crystallization conditions, new polymorphs can be identified.[3][9]

Caption: A typical workflow for powder X-ray diffraction analysis.

Part 3: From Structure to Function: Interpreting the Crystallographic Data

The solved crystal structure provides a wealth of information that can be used to understand the physicochemical properties of the API.

Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing will reveal the network of intermolecular interactions that hold the molecules together. This includes identifying all hydrogen bonds, π-π stacking interactions, and van der Waals forces. Understanding these interactions is crucial for predicting the stability of the crystal lattice.

Molecular Conformation

The crystal structure reveals the preferred conformation of the molecule in the solid state. This information can be valuable for understanding its interaction with its biological target.

Linking Crystal Structure to Pharmaceutical Properties

The insights gained from the crystallographic analysis can be directly correlated with key pharmaceutical properties:

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice affects the energy required to break the lattice and dissolve the compound.

-

Stability: A more stable crystal lattice, with stronger intermolecular interactions, will result in a more physically stable solid form that is less likely to convert to other polymorphs over time.

-

Mechanical Properties: The arrangement of molecules in the crystal can influence the material's mechanical properties, such as its tabletability.

Conclusion: A Critical Step in De-risking Drug Development

A comprehensive crystallographic structure analysis of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide is an indispensable component of its development as a potential drug candidate. By providing a detailed understanding of its solid-state properties, this analysis enables the selection of the optimal crystalline form for further development, thereby mitigating risks and ensuring the development of a safe, effective, and stable pharmaceutical product. The methodologies and principles outlined in this guide provide a robust framework for achieving this critical objective.

References

-

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

-

Spectroscopy. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]

-

Omics Publishing Group. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The future of crystallography in drug discovery. PMC. Retrieved from [Link]

-

Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

-

Pharmaceutical Technology. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Retrieved from [Link]

-

American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]

-

Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Retrieved from [Link]

-

Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. PubMed. Retrieved from [Link]

- Semantic Scholar. (2022). Crystal Structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2- phenylacetamide. Retrieved from [https://www.semanticscholar.org/paper/Crystal-Structure-of-N-(2-Benzoyl-4%2C5-dimethoxyphen-Mihaylova-Todorov/a0e5b8d2e8e9c7c7f9d8e5a6b0c3d9e8e5a6b0c3]

- Semantic Scholar. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Retrieved from [https://www.semanticscholar.org/paper/Polymorphism-of-an-N%CE%B1-Aroyl-N-Aryl-Phenylalanine-Gasser-Glaesener/c3d8e5b8d2e8e9c7c7f9d8e5a6b0c3d9e8e5a6b0]

-

Journal of Chemical and Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

-

CNR Iris. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. Retrieved from [Link]

-

MDPI. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) N-(4-Sulfamoylphenyl)acetamide. Retrieved from [Link]

-

European Journal of Chemistry. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide. CrystEngComm. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (3aR,5R,6R,6aR)-6-(Benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole | 22331-21-1 [sigmaaldrich.com]

- 3. Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

synthesis protocol for Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Target Molecule: Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- (CAS: 552331-21-2)[1] Application: Advanced building block for medicinal chemistry, specifically utilized in the synthesis of microtubule formation inhibitors[2] and Pim kinase inhibitors[3].

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2-aroylpyrroles presents a unique regioselectivity challenge. Pyrrole is an electron-rich, π -excessive heterocycle. Attempting a standard Friedel-Crafts acylation using strong Lewis acids (such as AlCl 3 ) typically results in the rapid polymerization of pyrrole, forming an intractable tar known as "pyrrole black"[4].

To circumvent this and achieve strict C2-regioselectivity, this protocol employs the Oddo Reaction —a specialized Grignard-based acylation.

-

Metallation: Pyrrole is treated with Ethylmagnesium Bromide (EtMgBr) to deprotonate the weakly acidic N-H (pKa ~16.5), evolving ethane gas and forming pyrrolylmagnesium bromide.

-

Directed Electrophilic Attack: Unlike alkali metal salts (e.g., sodium pyrrolide) which often lead to N-acylation, the highly covalent N-Mg bond in the Grignard intermediate acts as a directing template. The magnesium atom coordinates with the oxygen of the incoming 5-bromo-2-fluorobenzoyl chloride, rigidly holding the electrophile in proximity to the adjacent C2-carbon.

-

Rearrangement & Quench: The complex undergoes a highly regioselective C-C bond formation at the C2 position. A mild aqueous quench collapses the tetrahedral intermediate to yield the target methanone.

Reaction Workflow Diagram

Fig 1: Mechanistic workflow of the Oddo reaction for C2-acylation of pyrrole.

Reagent Matrix & Quantitative Data

Note: The following table is scaled for a 10.0 mmol standard synthesis. All glassware must be oven-dried and purged with inert gas (N 2 or Ar) prior to use.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| Pyrrole (Freshly distilled) | 67.09 | 1.00 eq | 0.67 g (0.69 mL) | Starting Material / Nucleophile |

| Ethylmagnesium Bromide (3.0 M in Et 2 O) | 133.27 | 1.05 eq | 3.50 mL | Deprotonating Agent |

| 5-Bromo-2-fluorobenzoyl chloride | 237.45 | 1.00 eq | 2.37 g | Electrophile |

| Tetrahydrofuran (THF) (Anhydrous) | 72.11 | Solvent | 30.0 mL | Reaction Medium |

| Ammonium Chloride (NH 4 Cl) (Sat. Aq.) | 53.49 | Excess | 20.0 mL | Mild Quenching Agent |

| Target Product | 268.08 | 1.00 eq | 2.68 g | Theoretical Yield |

Step-by-Step Execution Protocol

Phase 1: Formation of Pyrrolylmagnesium Bromide

-

Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, an addition funnel, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon three times.

-

Solvent & Substrate Addition: Inject anhydrous THF (20 mL) and freshly distilled pyrrole (0.69 mL, 10.0 mmol) into the flask. Cool the solution to 0 °C using an ice-water bath.

-

Metallation: Charge the addition funnel with EtMgBr (3.50 mL of a 3.0 M solution, 10.5 mmol). Add the Grignard reagent dropwise over 15 minutes.

-

Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 1 hour.

-

Causality & IPC: The slow addition controls the exothermic evolution of ethane gas. The solution will transition from colorless to a pale yellow, slightly turbid suspension, indicating the successful formation of the pyrrolyl Grignard complex. Using exactly 1.05 eq of EtMgBr ensures complete deprotonation without leaving excess Grignard reagent, which would otherwise react with the acyl chloride to form an unwanted tertiary alcohol byproduct.

-

Phase 2: Regioselective Acylation

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C.

-

Electrophile Addition: Dissolve 5-bromo-2-fluorobenzoyl chloride (2.37 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the pyrrolylmagnesium bromide suspension over 30 minutes.

-

Propagation: Maintain the reaction at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over an additional 2 hours.

-

Causality & IPC: 5-Bromo-2-fluorobenzoyl chloride is highly reactive. The cryogenic temperature (-78 °C) is critical to prevent diacylation and to suppress any attack at the C3 position, ensuring absolute C2-regioselectivity[4]. TLC analysis (Hexanes/EtOAc 3:1) should show the consumption of the acyl chloride and the appearance of a new, UV-active product spot (R f ~0.4).

-

Phase 3: Quench and Workup

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH 4 Cl (20 mL).

-

Causality: A mild NH 4 Cl quench is strictly required. Strong aqueous acids (like HCl) must be avoided, as the resulting product and any trace unreacted pyrrole are highly acid-sensitive and will rapidly degrade or oligomerize.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield a crude solid.

Phase 4: Purification

-

Chromatography: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

-

Isolation: Pool the fractions containing the pure product and evaporate the solvent to afford (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone as an off-white to pale yellow solid.

Analytical Characterization (Self-Validating Metrics)

To confirm the structural integrity and regioselectivity of the synthesized methanone, the following analytical signatures should be validated:

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 267.97 and 269.97 (1:1 ratio, characteristic of the single bromine isotope pattern).

-

1 H NMR (400 MHz, CDCl 3 ):

-

δ ~9.80 (br s, 1H, pyrrole N-H).

-

δ ~7.65 (dd, 1H, Ar-H, adjacent to Br and carbonyl).

-

δ ~7.55 (ddd, 1H, Ar-H).

-

δ ~7.15 (m, 1H, pyrrole C5-H).

-

δ ~7.05 (t, 1H, Ar-H, adjacent to F).

-

δ ~6.70 (m, 1H, pyrrole C3-H).

-

δ ~6.35 (m, 1H, pyrrole C4-H).

-

Validation Note: The absence of a signal at ~6.8 ppm (which would correspond to the C2-H of an unreacted or C3-acylated pyrrole) confirms strict C2-regioselectivity. The downfield shift of the remaining pyrrole protons confirms the attachment of the electron-withdrawing carbonyl group.

-

References[1] "eChemHub: Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-". eChemHub. URL: 2]">https://echemhub.com[2] "US20090275575A1 - Benzophenone derivatives useful for inhibiting formation of microtubule". Google Patents. URL: https://patents.google.com/patent/US20090275575A1/en[3] "US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use". Google Patents. URL: https://patents.google.com/patent/US8436001B2/en[4] Katritzky, A. R., et al. "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles". The Journal of Organic Chemistry (2003). ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo034331h

Sources

- 1. echemhub.com [echemhub.com]

- 2. US20090275575A1 - Benzophenone derivatives useful for inhibiting formation of microtubule - Google Patents [patents.google.com]

- 3. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Advanced Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 552331-21-2) , a versatile and highly valuable building block in modern organic synthesis. Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2] This document details the strategic application of this boronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. We will dissect the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to effectively incorporate this key reagent into their synthetic workflows.

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a cornerstone of contemporary drug design. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents.[1][2] The synthesis of substituted pyrazoles is therefore a critical endeavor in pharmaceutical and agrochemical research.[1]

1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , hereafter referred to as Boc-Pyrazole-4-BPin , has emerged as a superior building block for creating C-C bonds at the 4-position of the pyrazole ring. Its structure offers two key advantages:

-

The Boronic Acid Pinacol Ester: This group is a stable, reliable, and highly reactive partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology celebrated for its functional group tolerance and robust nature.[3]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen ensures regiochemical control during coupling and enhances solubility in common organic solvents. It can be readily removed under acidic conditions post-coupling, providing a handle for further functionalization at the N1 position.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[4][5] Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

The Catalytic Cycle

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X). This step forms a Pd(II) intermediate. The rate of this step is often influenced by the electron-donating and steric properties of the phosphine ligands on the palladium catalyst.[6]

-

Transmetalation: The boronic ester (Boc-Pyrazole-4-BPin), activated by a base, transfers the pyrazole moiety to the Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial, forming a more nucleophilic "ate" complex from the boronic ester, which facilitates the transfer of the pyrazole group to the palladium center.[4]

-

Reductive Elimination: In the final step, the two organic fragments (the aryl group from the halide and the pyrazole group) are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Application Data

The following protocols are representative examples for the use of Boc-Pyrazole-4-BPin in Suzuki-Miyaura couplings. Reaction conditions, particularly temperature and duration, may require optimization based on the specific substrates used.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a standard procedure for coupling Boc-Pyrazole-4-BPin with a generic aryl bromide.

Materials:

-

Boc-Pyrazole-4-BPin (1.0 equiv)

-

Aryl Bromide (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add Boc-Pyrazole-4-BPin, the aryl bromide, and the base (K₂CO₃ or Cs₂CO₃).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (PdCl₂(dppf)) followed by the degassed solvent system (dioxane and water).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired 1-Boc-4-aryl-pyrazole product.

Scientist's Notes & Rationale:

-

Catalyst Choice: PdCl₂(dppf) is a robust and versatile pre-catalyst. The dppf ligand is both electron-rich and has a large bite angle, which facilitates the reductive elimination step and stabilizes the active catalyst.[6]

-

Base Selection: Cesium carbonate is often more effective than potassium carbonate due to its greater solubility in organic solvents and its ability to more effectively break up boronic ester aggregates.

-

Solvent System: The dioxane/water mixture is standard. Dioxane solubilizes the organic reagents, while water is essential for dissolving the base and facilitating the formation of the active boronate species.[3][7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[5]

Step-by-Step Methodology:

-

Vessel Preparation: To a microwave-safe reaction vial, add Boc-Pyrazole-4-BPin (1.0 equiv), the aryl or heteroaryl halide (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv).[5]

-

Solvent Addition: Add 1,2-dimethoxyethane (DME) and water (e.g., 3 mL DME, 1.2 mL water for a 0.5 mmol scale reaction).[5]

-

Reaction: Seal the vial under an inert atmosphere and place it in the microwave reactor. Irradiate at a set temperature (e.g., 90-120 °C) for 5-15 minutes.[5]

-

Workup & Purification: After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Representative Coupling Reactions

The following table summarizes typical results obtained using Boc-Pyrazole-4-BPin, demonstrating the versatility and efficiency of the methodology.

| Entry | Coupling Partner (Ar-X) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 12 | 91 |

| 2 | 3-Iodoanisole | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 8 | 94 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 16 | 85 |

| 4 | 4-Bromoacetophenone (Microwave) | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 0.2 | 87 |

Yields are for isolated, purified products and are representative. Actual results will vary based on substrate and specific conditions.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Beyond Suzuki: Other Potential Cross-Coupling Reactions

While Boc-Pyrazole-4-BPin is primarily used in Suzuki-Miyaura reactions, the pyrazole core can be involved in other cross-coupling transformations. For instance, after coupling and deprotection, the resulting N-H pyrazole can be a substrate for Buchwald-Hartwig amination to form N-aryl pyrazoles. Furthermore, while less common for boronic esters, related pyrazole stannanes or zincates could participate in Stille or Negishi couplings, respectively.[8]

Conclusion

1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an indispensable tool for the modern synthetic chemist, particularly in the fields of medicinal and materials chemistry. Its stability, reliability in Suzuki-Miyaura couplings, and the strategic utility of the Boc protecting group make it a preferred building block for accessing complex 4-substituted pyrazoles. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to leverage this reagent's full potential in their synthetic campaigns.

References

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

-

Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis. Available at: [Link]

-

Mechanisms of Palladium-Catalyzed Suzuki Reaction | PDF - Scribd. Available at: [Link]

-

Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

-

Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O - The Royal Society of Chemistry. Available at: [Link]

-

An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF - ResearchGate. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. Available at: [Link]

-

Palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl halides and triflates - PubMed. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides - PubMed. Available at: [Link]

-

N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - MDPI. Available at: [Link]

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing. Available at: [Link]

-

(Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce - IS MUNI. Available at: [Link]

-

Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. Available at: [Link]

-

Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. Available at: [Link]

-

Click chemistry-based synthesis and anticancer activity evaluation of novel C-14 1,2,3-triazole dehydroabietic acid hybrids - PubMed. Available at: [Link]

-

Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC. Available at: [Link]

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - MDPI. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. is.muni.cz [is.muni.cz]

Application Note: Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- as a Polyfunctional Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- (CAS: 552331-21-2)[1][2]

Structural Rationale & Pharmacophore Utility

In modern medicinal chemistry, the rapid generation of structurally diverse, patentable chemical space relies heavily on rationally designed building blocks[3]. Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- is a highly versatile heteroaryl-aryl ketone that embeds three distinct, orthogonal reactive handles within a low-molecular-weight framework.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmed precursor for complex pharmacophores (such as kinase inhibitors and CNS-active agents)[4][5].

-

The 5-Bromo Handle (Late-Stage Diversification): The aryl bromide is strategically positioned for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). Its meta-relationship to the ketone minimizes steric hindrance during the oxidative addition step of the catalytic cycle.

-

The 2-Fluoro Substituent (Conformational & Metabolic Control): Fluorine at the ortho position serves a dual purpose. Chemically, it activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles. Pharmacologically, it acts as a conformational lock via dipole-dipole interactions with the adjacent carbonyl oxygen, while also blocking oxidative metabolism (CYP450) at a metabolically vulnerable aryl position.

-

The Pyrrole-Ketone Core (Hinge-Binding Motif): The pyrrole NH acts as a potent hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This specific spatial arrangement is a privileged motif for binding the ATP-hinge region of various kinases (e.g., NIK, Pim kinases)[4][6]. Furthermore, the ketone can be condensed with hydrazines or amidines to yield fused heterocycles like pyrrolopyrimidines or pyrazoles.

Divergent Synthetic Workflows

The true value of this building block lies in its orthogonality. The following workflow demonstrates how a single scaffold can be divergently elaborated into distinct therapeutic classes.

Figure 1: Divergent medicinal chemistry workflows utilizing the polyfunctional handles of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-.

Quantitative Physicochemical Profiling

To ensure your final library compounds remain within Lipinski's Rule of 5, it is critical to track the physicochemical contribution of the starting scaffold.

| Property | Value | Pharmacological Relevance |

| Molecular Formula | C₁₁H₇BrFNO | Core scaffold embedding halogens for target affinity. |

| Molecular Weight | 268.08 g/mol | Low MW provides a generous "budget" (~230 Da) for further elaboration. |

| LogP (Predicted) | ~2.8 | Optimal baseline lipophilicity for oral bioavailability and membrane permeability. |

| Topological Polar Surface Area | 32.86 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration if targeting CNS indications[5]. |

| H-Bond Donors / Acceptors | 1 / 2 | Ideal starting profile for kinase hinge-region interactions[4]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and causality explanations are embedded to ensure high-fidelity execution and troubleshooting.

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

This protocol leverages the 5-bromo position to introduce diverse aryl/heteroaryl groups, a critical step in exploring the Structure-Activity Relationship (SAR) of the target binding pocket.

Reagents:

-

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- (1.0 equiv, 1.0 mmol, 268 mg)

-

Arylboronic Acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

K₂CO₃ (2.5 equiv, 2.5 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology & Causality:

-

Preparation: Charge a Schlenk flask with the pyrrole substrate, arylboronic acid, and K₂CO₃.

-

Causality: K₂CO₃ is chosen over weaker bases (like Na₂CO₃) because its higher solubility in the aqueous phase ensures rapid formation of the reactive boronate complex, accelerating the transmetalation step.

-

-

Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalytic species.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

-

Causality: The bidentate dppf ligand provides a large bite angle (99°), which sterically forces the intermediate Pd(II) complex into a geometry that highly favors the final reductive elimination step, overcoming the steric hindrance of the ortho-fluoro group.

-

-

Reaction: Heat the mixture to 90 °C for 4–6 hours.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak (m/z 268/270 [M+H]⁺, 1:1 isotopic pattern) is consumed, replaced by the product mass.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: N-Alkylation of the Pyrrole Core

Functionalizing the pyrrole nitrogen is frequently used to tune the physicochemical properties of the drug candidate or to block metabolic liabilities.

Step-by-Step Methodology & Causality:

-

Deprotonation: Dissolve the pyrrole substrate (1.0 equiv) in anhydrous DMF (0.2 M) under N₂ at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole NH (pKa ~16.5). DMF, a polar aprotic solvent, strongly solvates the Na⁺ cation, leaving the resulting pyrrolide anion "naked" and highly reactive.

-

-

Electrophile Addition: Stir for 30 minutes until H₂ evolution ceases. Add the desired alkyl halide (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The highly polar starting material spot (low Rf due to NH hydrogen bonding with silica) will disappear, replaced by a significantly less polar product spot (higher Rf).

-

Workup: Quench carefully with ice water to destroy excess NaH. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Target Application: Kinase Inhibition (NIK / NF-κB Pathway)

Pyrrole-aryl ketones and their cyclized derivatives are extensively documented as potent inhibitors of kinases, including the NF-κB-Inducing Kinase (NIK)[4] and Pim kinases[6][7]. NIK is a critical node in the non-canonical NF-κB signaling pathway, making it a prime target for autoimmune diseases and B-cell malignancies.

Derivatives synthesized from Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- act as competitive inhibitors at the ATP-binding hinge region of NIK, effectively halting the downstream inflammatory cascade.

Figure 2: The non-canonical NF-κB signaling pathway illustrating the pharmacological intervention point of pyrrole-derived NIK inhibitors synthesized from the title scaffold.

References

-

Castaneda, et al. "Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo." Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

-

Verzella, D., et al. "An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint." Mini-Reviews in Medicinal Chemistry, 2022. URL:[Link]

- US Patent 8614206B2. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." (Details the use of 5-bromo-2-fluorobenzoyl derivatives in the synthesis of Pim kinase inhibitors). Google Patents.

- US Patent Application 20030055085A1. "Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists." (Details the synthesis of CNS-active agents using 5-bromo-2-fluorobenzoyl chloride precursors). Google Patents.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. a2bchem.com [a2bchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 6. US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

- 7. WO2013045461A1 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

Application Note: Comprehensive NMR Spectroscopic Characterization of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Introduction: The Structural Significance of a Substituted Pyrrolyl Methanone

Heterocyclic compounds containing the pyrrole nucleus are foundational scaffolds in medicinal chemistry and materials science, present in a vast array of natural products and pharmaceuticals.[1] The title compound, (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone, combines this privileged pyrrole moiety with a di-substituted phenyl ring through a carbonyl linker. This specific arrangement of functionalities—an electron-rich pyrrole, an electron-deficient and sterically hindered phenyl ring, and a conjugating ketone—presents a unique electronic and structural profile. Such molecules are often investigated as intermediates in the synthesis of more complex bioactive agents, making their unambiguous structural confirmation paramount.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[4] This application note provides a comprehensive, field-proven guide to the characterization of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. Beyond a simple listing of chemical shifts, this guide explains the causal relationships between the molecular structure and the observed spectral data, offering a robust protocol for researchers requiring definitive structural verification.

Foundational Principles: Predicting the NMR Landscape

A preliminary analysis of the molecule's structure allows for the prediction of its key NMR features. The molecule is comprised of two distinct aromatic systems connected by a carbonyl group (C=O).

-

1H-Pyrrole-2-yl Moiety: The pyrrole ring is an electron-rich aromatic system. However, the directly attached carbonyl group is strongly electron-withdrawing, which will deshield the pyrrole protons and carbons, causing their signals to appear at a lower field (higher ppm value) than in unsubstituted pyrrole.[5] We anticipate three distinct proton signals for this ring (H-3, H-4, H-5) and a broader signal for the N-H proton, whose chemical shift is highly dependent on solvent and concentration.[6][7]

-

5-Bromo-2-Fluorophenyl Moiety: This ring contains three substituents: the methanone group, a bromine atom, and a fluorine atom. The fluorine atom is highly electronegative and will exert a strong inductive withdrawing effect. Both fluorine and bromine have significant effects on the chemical shifts of adjacent carbon and proton atoms.[8][9][10][11] We expect three aromatic proton signals from this ring system, with complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

Carbonyl Linker: The ketone carbonyl carbon (C=O) is highly deshielded and will appear at a very low field in the ¹³C NMR spectrum, typically in the 180-200 ppm range.

The overall workflow for characterization is a systematic process from sample preparation to final structure validation.

Caption: General workflow for NMR-based structural elucidation.

Experimental Protocols: Ensuring High-Quality Data

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is poor or if hydrogen bonding interactions with the pyrrole N-H are to be probed differently, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can influence chemical shifts, so it must be reported.[12][13][14][15]

-

Weighing: For ¹H NMR, weigh 5-10 mg of the sample. For a full suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is recommended.

-

Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.

-

Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0.00 ppm. Alternatively, the residual solvent signal can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[16]

Protocol 2: NMR Data Acquisition

The following are recommended starting parameters for a 400 MHz spectrometer. These should be adjusted as needed to optimize signal-to-noise and resolution.

Table 1: Recommended NMR Acquisition Parameters

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H | Pulse Program | zg30 | Standard 30° pulse for quantitative measurement. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a mg-scale sample. | |

| Relaxation Delay (D1) | 2 s | Allows for adequate relaxation of protons between scans. | |

| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | Covers the full range of expected proton signals. | |

| ¹³C | Pulse Program | zgpg30 | Standard 30° pulse with proton broadband decoupling. |

| Number of Scans (NS) | 1024 | A higher number of scans is needed due to the low natural abundance (1.1%) of the ¹³C isotope. | |

| Relaxation Delay (D1) | 2 s | Standard delay; may need to be increased for quaternary carbons if they are of particular interest. | |

| Spectral Width (SW) | 240 ppm (-10 to 230 ppm) | Encompasses the full range of organic carbon signals, including the carbonyl. | |

| COSY | Pulse Program | cosygpqf | Standard gradient-selected, phase-sensitive COSY experiment. |

| Number of Scans (NS) | 4-8 | Typically sufficient for observing correlations. | |

| HSQC | Pulse Program | hsqcedetgpsisp2.3 | Standard gradient-selected, multiplicity-edited HSQC for distinguishing CH/CH₃ from CH₂ signals. |

| Number of Scans (NS) | 8-16 | Provides good sensitivity for one-bond C-H correlations. | |

| HMBC | Pulse Program | hmbcgpndqf | Standard gradient-selected HMBC for long-range C-H correlations. |

| Number of Scans (NS) | 16-32 | Requires more scans to detect the weaker, long-range correlations effectively. |

Spectral Interpretation and Data Assignment

Note: The following chemical shifts are representative and may vary slightly based on solvent and experimental conditions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of unique protons, their electronic environment (chemical shift), neighboring protons (splitting pattern), and relative abundance (integration).

-

Pyrrole Protons:

-

N-H: A broad singlet is expected around 9.5-10.5 ppm (in CDCl₃), exchangeable with D₂O. Its breadth is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

H-5: This proton is ortho to the electron-withdrawing carbonyl group and adjacent to the ring nitrogen, leading to significant deshielding. It is expected to be a doublet of doublets around 7.1-7.3 ppm.

-

H-3: This proton is meta to the carbonyl group. It is expected to be a doublet of doublets around 7.0-7.2 ppm.

-

H-4: This proton is beta to both the nitrogen and the carbonyl group and is typically the most shielded of the pyrrole ring protons. It is expected to be a triplet (or more accurately, a doublet of doublets with similar J-couplings) around 6.4-6.6 ppm.

-

-

Phenyl Protons:

-

The three protons on the phenyl ring will exhibit complex splitting due to both H-H and H-F couplings.

-

H-3': This proton is ortho to the fluorine and meta to the bromine. It will be a doublet of doublets, expected around 7.6-7.8 ppm.

-

H-6': This proton is ortho to the bromine and meta to the fluorine. It will also be a doublet of doublets, expected around 7.4-7.6 ppm.

-

H-4': This proton is ortho to the bromine and ortho to the fluorine, resulting in a complex multiplet, likely a triplet of doublets, around 7.1-7.3 ppm.

-

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| N-H | ~10.1 | br s | - | 1H |

| H-3' | ~7.70 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 1H |

| H-6' | ~7.50 | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 | 1H |

| H-4' | ~7.20 | td | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 | 1H |

| H-5 | ~7.15 | dd | J ≈ 2.8, 1.7 | 1H |

| H-3 | ~7.05 | dd | J ≈ 4.0, 1.7 | 1H |

| H-4 | ~6.50 | dd | J ≈ 4.0, 2.8 | 1H |

¹³C NMR and DEPT Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. DEPT-135 experiments are invaluable for distinguishing carbons with an odd number of attached protons (CH, CH₃, positive phase) from those with an even number (CH₂, negative phase). Quaternary carbons do not appear in DEPT spectra.

-

Carbonyl Carbon (C=O): Expected as a low-intensity quaternary signal around 185-195 ppm.

-

Phenyl Carbons:

-

C-2' (C-F): Will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 250 Hz), expected around 160-165 ppm.

-

C-1', C-5' (C-Br): These quaternary carbons will be influenced by the adjacent substituents. C-1' will show a smaller C-F coupling.

-

C-3', C-4', C-6': These CH carbons will also exhibit smaller C-F couplings (²JCF, ³JCF), aiding in their assignment. Aromatic carbons typically resonate between 110-150 ppm.[17]

-

-

Pyrrole Carbons:

-

C-2 (C-CO): The carbon bearing the carbonyl will be a downfield quaternary signal, around 130-135 ppm.

-

C-5: The CH carbon adjacent to the nitrogen, expected around 125-130 ppm.

-

C-3, C-4: The remaining two CH carbons, expected in the 110-120 ppm range.

-

Table 3: Representative ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 | C-F Coupling (J, Hz) |

| C=O | ~188.0 | absent | - |

| C-2' | ~162.5 | absent | d, ¹JCF ≈ 255 |

| C-1' | ~138.0 | absent | d, ²JCF ≈ 4 |

| C-3' | ~135.0 | CH (+) | d, ³JCF ≈ 9 |

| C-2 | ~132.0 | absent | - |

| C-6' | ~130.0 | CH (+) | d, ⁴JCF ≈ 3 |

| C-5 | ~128.0 | CH (+) | - |

| C-5' | ~118.5 | absent | d, ²JCF ≈ 25 |

| C-4' | ~118.0 | CH (+) | d, ²JCF ≈ 22 |

| C-3 | ~115.0 | CH (+) | - |

| C-4 | ~112.0 | CH (+) | - |

2D NMR: The Key to Unambiguous Connectivity

For a molecule with multiple aromatic signals, 2D NMR is essential for definitive assignment.[18][19][20][21]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled. It will show cross-peaks connecting H-3 with H-4, and H-4 with H-5, confirming the pyrrole ring's proton network. It will also show correlations between the adjacent protons on the phenyl ring (e.g., H-3' to H-4', H-4' to H-6').

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It provides a direct and unambiguous link between the assignments in the ¹H and ¹³C spectra. For example, the proton at ~6.50 ppm will show a cross-peak to the carbon at ~112.0 ppm, definitively assigning them as H-4 and C-4, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular skeleton by showing correlations between protons and carbons over 2 to 3 bonds. Key expected correlations that connect the molecular fragments are:

-

Pyrrole H-3 to the carbonyl carbon (C=O) and C-5 .

-

Pyrrole H-5 to the carbonyl carbon (C=O) and C-3 .

-

Phenyl H-3' to the carbonyl carbon (C=O) and C-1' .

-

The observation of correlations from both H-3 (pyrrole) and H-3' (phenyl) to the same carbonyl carbon unequivocally establishes the connectivity between the two ring systems.

-

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

Conclusion

The structural elucidation of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone is systematically achieved through a combination of 1D and 2D NMR techniques. ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, while COSY, HSQC, and particularly HMBC experiments are indispensable for confirming proton-proton and carbon-proton connectivities. The protocols and interpretive framework detailed in this note provide a self-validating system for researchers to confidently and accurately characterize this molecule and other structurally related compounds, ensuring high scientific integrity in synthetic and medicinal chemistry applications.

References

- Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry.

- Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics.

- Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry.

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

-

Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers. The Journal of Organic Chemistry. [Link]

-

Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. AIP Publishing. [Link]

-

How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

-

Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

-

SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Science Publishing. [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [Link]

-

Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Pyrrole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. chem.wisc.edu. [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. chem.ox.ac.uk. [Link]

-

Effects of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1, 4-pentadienes. ResearchGate. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. [Link]

-

Structure Elucidation by NMR. ETH Zurich. [Link]

-

Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. [Link]

-

Tables For Organic Structure Analysis. chem.ucla.edu. [Link]

-

NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

-